REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH3:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].C1C(=O)N([Br:19])C(=O)C1.N(C(C)(C)C#N)=NC(C)(C)C#N>FC(F)(F)C1C=CC=CC=1>[Br:19][CH2:11][C:4]1[CH:5]=[CH:6][C:7]([N+:8]([O-:10])=[O:9])=[C:2]([Cl:1])[CH:3]=1
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1[N+](=O)[O-])C
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Name
|
|
Quantity
|
2.62 g
|
Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
0.195 g
|
Type
|
reactant
|
Smiles
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N(=NC(C#N)(C)C)C(C#N)(C)C
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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FC(C1=CC=CC=C1)(F)F
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Solvent was removed in vacuo
|
Type
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CUSTOM
|
Details
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the residue was partitioned between EtOAc and water
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Type
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CUSTOM
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Details
|
separated
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc (3×)
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Type
|
WASH
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Details
|
the combined organic fractions were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was taken to the next step without purification
|
Name
|
|
Type
|
|
Smiles
|
BrCC1=CC(=C(C=C1)[N+](=O)[O-])Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |